(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

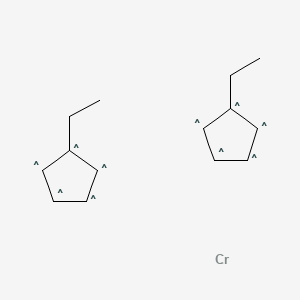

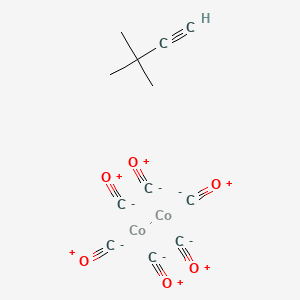

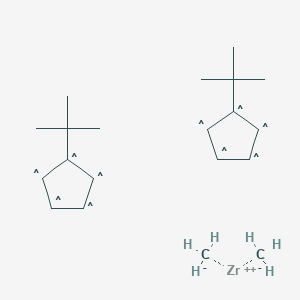

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl is an organometallic compound with the molecular formula

C12H10Co2O6

. It is a dark red liquid that is sensitive to air and light. This compound is used as a precursor in various chemical reactions and has applications in thin film deposition, industrial chemistry, and pharmaceuticals .作用机制

Target of Action

The primary target of (3,3-Dimethyl-1-butyne)dicobalthexacarbonyl is the formation of cobalt-containing thin films . These films are crucial in various applications, including microelectronics and lithium battery technologies .

Mode of Action

This compound acts as a substrate or catalyst for numerous organometallic transformations . These transformations include the Nicholas reaction, the Pauson–Khand reaction, alkyne cyclotrimerization, and alkyne hydrosilylation .

Biochemical Pathways

The compound plays a significant role in the atomic layer deposition (ALD) of cobalt-containing thin films . This process involves the sequential use of self-limiting surface reactions to achieve precise control over film thickness, making it an essential technique in nanofabrication .

Pharmacokinetics

and has a boiling point of 52 °C at 0.83 mm Hg. These properties may influence its stability and handling.

Result of Action

The result of the compound’s action is the successful deposition of cobalt films, which have been used for Cu direct plating . The electrical properties of these films, especially those with sub-20 nm thickness, were determined by assessing continuities, morphologies, and impurities .

Action Environment

Environmental factors significantly influence the action of this compound. For instance, to decrease the resistivity of Co films, a TaNx substrate was pre-treated with H2 plasma, and the flow rate of H2 gas during CCTBA feeding and reactant feeding pulses was increased . Furthermore, the compound is air-sensitive , indicating that it should be handled and stored in a well-ventilated place .

准备方法

Synthetic Routes and Reaction Conditions

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl can be synthesized by reacting 3,3-dimethyl-1-butyne with dicobalt octacarbonyl under controlled conditions. The reaction typically involves the use of an inert atmosphere and low temperatures to prevent decomposition .

Industrial Production Methods

In industrial settings, the compound is produced in bulk quantities using similar synthetic routes. The process involves the careful handling of reagents and maintaining specific reaction conditions to ensure high purity and yield .

化学反应分析

Types of Reactions

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form cobalt oxides.

Reduction: It can be reduced to form cobalt metal.

Substitution: The carbonyl ligands can be substituted with other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or air for oxidation, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions include cobalt metal, cobalt oxides, and substituted cobalt complexes .

科学研究应用

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl has a wide range of scientific research applications:

相似化合物的比较

Similar Compounds

Dicobalt octacarbonyl: Another cobalt carbonyl compound with similar catalytic properties.

Cobalt carbonyl complexes: A group of compounds with varying numbers of carbonyl ligands and cobalt centers.

Uniqueness

(3,3-Dimethyl-1-butyne)dicobalthexacarbonyl is unique due to its specific structure, which allows for selective activation of substrates and efficient catalytic transformations. Its stability and reactivity make it a valuable compound in both research and industrial applications .

属性

IUPAC Name |

carbon monoxide;cobalt;3,3-dimethylbut-1-yne |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10.6CO.2Co/c1-5-6(2,3)4;6*1-2;;/h1H,2-4H3;;;;;;;; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJCVAZZKJPVOPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#C.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Co2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-ethanone, 95%](/img/structure/B6356988.png)

![5-Chloro-2,2-difluoro-6-nitrobenzo[1,3]dioxole](/img/structure/B6357007.png)